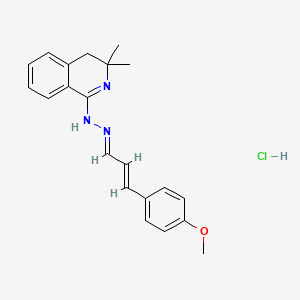

3-(4-methoxyphenyl)acrylaldehyde (3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)hydrazone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

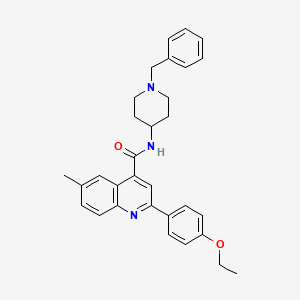

The compound is related to families of hydrazones and quinolines, which are of significant interest in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. Hydrazone derivatives, in particular, are known for their broad range of biological activities, while quinoline derivatives exhibit antimicrobial and antiviral activities, making all new derivatives potentially valuable for further investigation.

Synthesis Analysis

The synthesis of hydrazone derivatives often involves the reaction of hydrazines with aldehydes or ketones. For instance, the reaction between arylhydrazinium chlorides and chloroquinoline carbaldehydes has been explored to generate various hydrazone derivatives exhibiting biological activities (Kumara et al., 2016). These methodologies can potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Structural characterization of hydrazone compounds and their derivatives, including X-ray crystallography, provides insights into their molecular geometry, confirming configurations around the C=N double bond and elucidating hydrogen bonding interactions that may influence compound stability and reactivity. Studies have detailed the crystal structures of various hydrazone derivatives, highlighting the importance of N-H...N, C-H...π(arene), and π-π stacking interactions in determining their molecular packing and supramolecular arrangements (Yang, 2007).

Chemical Reactions and Properties

Hydrazone derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, influenced by their functional groups and molecular structure. For example, hydrazones derived from aromatic aldehydes can undergo cycloaddition reactions to form pyrazole and isoquinoline derivatives, showcasing their versatility in synthetic chemistry (Ogura et al., 1973).

properties

IUPAC Name |

N-[(E)-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O.ClH/c1-21(2)15-17-8-4-5-9-19(17)20(23-21)24-22-14-6-7-16-10-12-18(25-3)13-11-16;/h4-14H,15H2,1-3H3,(H,23,24);1H/b7-6+,22-14+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGKPHCTSOWKPD-ARZWOWPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)NN=CC=CC3=CC=C(C=C3)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=CC=CC=C2C(=N1)N/N=C/C=C/C3=CC=C(C=C3)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5759066.png)

![2-ethoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5759108.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5759111.png)

![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5759119.png)

![ethyl (2-{[(3-chlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5759120.png)

![2-{[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5759121.png)

![2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5759176.png)